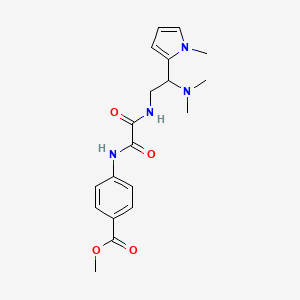

![molecular formula C19H23N3O3S2 B2720223 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313538-02-2](/img/structure/B2720223.png)

4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a novel molecule that has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Synthesis Analysis

The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Molecular Structure Analysis

The molecular formula of the compound is C19H23N3O3S2. The molecular weight is 405.53.Chemical Reactions Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.53. Further physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Antimicrobial Activity

Research has focused on the synthesis of derivatives related to benzothiazoles and their evaluation for antimicrobial properties. Compounds with similar structures have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA, resistance Gram-positive bacteria) and other microbial strains, suggesting potential utility in combating antimicrobial resistance (Anuse et al., 2019). This underscores the compound's relevance in designing new antimicrobial agents.

Antituberculosis Agents

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase, demonstrating significant in vitro antituberculosis activity (Jeankumar et al., 2013). Such compounds offer a promising avenue for the development of new antituberculosis therapies.

Prokinetic Agents

Cinitapride-related benzimidazole derivatives have been synthesized and evaluated for their anti-ulcerative activity, suggesting potential as prokinetic agents that stimulate gastrointestinal motility (Srinivasulu et al., 2005). This highlights the compound's utility in gastrointestinal disorder treatment.

Anti-arrhythmic Activity

Piperidine-based derivatives have been explored for their anti-arrhythmic activity, offering insights into novel therapeutic options for arrhythmias (Abdel‐Aziz et al., 2009). The research into such compounds contributes to the broader understanding of cardiovascular pharmacology.

Serotonin Receptor Agonists

Benzamide derivatives, including those with piperidinyl groups, have been synthesized and evaluated as selective serotonin 4 receptor agonists, demonstrating effects on gastrointestinal motility. This suggests potential applications in treating gastrointestinal motility disorders (Sonda et al., 2004).

Mechanism of Action

Target of Action

The primary targets of the compound 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound this compound interacts with its targets CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN .

Biochemical Pathways

The action of this compound affects the PTEN/PI3K/AKT signaling pathway. By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby disrupting the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of CK2 and GSK3β, leading to the prevention of PTEN deactivation. This results in the disruption of the PTEN/PI3K/AKT signaling pathway .

Future Directions

properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h8-11H,1-7,12-13H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGGWLQFDJRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

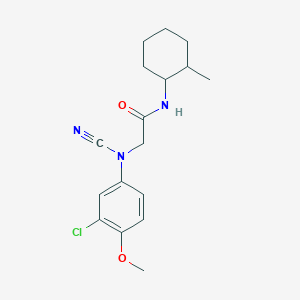

![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)

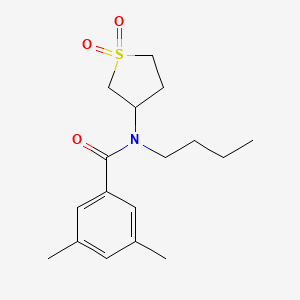

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)

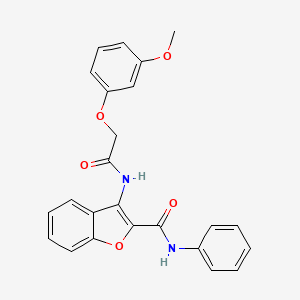

![2-Chloro-N-[2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2720144.png)

![1-Methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)

![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)

![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)

![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)

![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)